N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Description
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at position 5 and a 4-nitrobenzamide moiety at position 2. The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its stability, π-electron-deficient nature, and pharmacological relevance, particularly in antimicrobial and antitumor applications . Although direct data on this compound’s physical properties (e.g., melting point, solubility) are unavailable, structural analogs such as 4-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891132-47-1) share similar features, with a molecular weight of 413.0 g/mol and a molecular formula of C₁₅H₈BrCl₂N₃O₂ .
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4O4/c16-9-3-6-12(17)11(7-9)14-19-20-15(25-14)18-13(22)8-1-4-10(5-2-8)21(23)24/h1-7H,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMRKLGISBMHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide typically involves multiple steps. One common approach is the reaction of 2,5-dichlorobenzoic acid with thiosemicarbazide to form an intermediate oxadiazole derivative. This intermediate is then acylated with 4-nitrobenzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids and nitro compounds.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted benzamides and oxadiazoles.
Scientific Research Applications
Chemistry: In chemistry, N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: this compound has been investigated for its medicinal properties, including its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and pharmaceuticals. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialized products.
Mechanism of Action
The mechanism by which N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of their activity. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The nitro group in the target compound likely reduces molecular weight compared to its brominated analog . Methylphenyl or methoxy groups (as in 7c and LMM5) lower polarity, correlating with lower melting points (134–178°C for 7c) compared to halogenated derivatives .
Functional Group and Bioactivity Analysis
Dichlorophenyl vs. Halogenated Analogs
The 2,5-dichlorophenyl group is a common pharmacophore in antimicrobial agents due to its lipophilic and electron-withdrawing properties. In contrast, LMM5 and LMM11 feature sulfamoyl groups linked to antifungal activity, likely via inhibition of fungal cytochrome P450 enzymes .
Nitro Group vs. Other Electron-Withdrawing Substituents
The nitro group in the target compound may enhance electrophilicity, favoring interactions with nucleophilic residues in proteins. Comparatively, bromine in the 4-bromo analog is less reactive but may improve stability in vivo .
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a chemical compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- 1,3,4-Oxadiazole Ring : Known for its biological activity.
- Dichlorophenyl Group : Enhances lipophilicity and biological interactions.
- Nitrobenzamide Moiety : Contributes to its reactivity and potential as a pharmacological agent.
The molecular formula is with a molecular weight of approximately 426.25 g/mol.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring often exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial effects against various strains. In vitro studies suggest that it possesses moderate to high activity against gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Antitumor Activity
The compound has also been investigated for its antitumor potential. Studies utilizing various human cancer cell lines (e.g., A549 lung cancer cells) demonstrated that it exhibits cytotoxic effects. The IC50 values indicate that the compound effectively inhibits cancer cell proliferation in a dose-dependent manner. For instance:
- A549 Cell Line : IC50 values ranged from 6.75 μM to 9.31 μM in 2D assays.
- HCC827 Cell Line : Showed similar trends with significant cytotoxicity observed .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : The compound may bind to DNA or interfere with DNA replication processes.
- Enzyme Modulation : It could act as an inhibitor or modulator of specific enzymes involved in cancer cell metabolism or bacterial growth .
Research Findings and Case Studies
Q & A
Q. Critical Parameters :
- Temperature control (60–80°C for cyclization; room temperature for amide coupling).
- Strict anhydrous conditions to prevent hydrolysis of intermediates.
- pH adjustment during workup to minimize by-products .
How can researchers optimize reaction yields and purity during synthesis?
Answer:
Optimization strategies include:
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Reagent Stoichiometry : Excess acyl chloride (1.2–1.5 eq.) ensures complete amide bond formation .
- In-Line Monitoring : Techniques like TLC or HPLC to track reaction progress and adjust conditions dynamically .
Q. Example Optimization Table :
| Step | Parameter | Optimal Range | Yield Improvement |
|---|---|---|---|
| Cyclization | Temperature | 70–75°C | +15% |
| Coupling | Solvent (DMF:THF) | 3:1 ratio | +20% |
| Purification | Gradient Elution | Hexane:EtOAc (4:1) | Purity >95% |
What spectroscopic and computational methods validate the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.5–8.3 ppm) confirm the nitrobenzamide and dichlorophenyl groups.
- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) verify the oxadiazole and amide bonds .
- IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- Computational Validation : DFT calculations (e.g., Gaussian) to compare experimental and theoretical spectra .
How do structural modifications (e.g., substituents on the oxadiazole or benzamide) influence biological activity?
Answer:
Key structure-activity relationships (SARs):
- Oxadiazole Ring : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving interaction with biological targets like kinases .
- Dichlorophenyl Group : Lipophilic Cl substituents increase membrane permeability, critical for anticancer activity .
- Nitrobenzamide Moiety : The -NO₂ group stabilizes π-π stacking with DNA in intercalation assays .
Q. Biological Activity Data :
| Modification | IC₅₀ (μM) | Target | Study Reference |
|---|---|---|---|
| 2,5-Dichlorophenyl | 2.1 | EGFR Kinase | |
| 4-Nitrobenzamide | 1.8 | Topoisomerase II | |
| Methoxy Substitution | >10 | Inactive Control |
How should researchers address contradictions in reported biological activity data?
Answer:
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms.
- Solubility Issues : Use of DMSO vs. aqueous buffers affects compound bioavailability .
- Metabolic Stability : Hepatic microsome studies to rule out rapid degradation in certain models .
Q. Resolution Steps :
Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NCI-60 panel for cytotoxicity .
Dose-Response Curves : Ensure IC₅₀ values are derived from ≥3 independent replicates.
Orthogonal Assays : Confirm enzyme inhibition with SPR (surface plasmon resonance) alongside biochemical assays .
What advanced computational tools predict the binding modes of this compound with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability in aqueous environments .
- QSAR Models : Machine learning (e.g., Random Forest) to correlate substituent effects with activity .
Q. Example Binding Analysis :
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | -9.2 | H-bond with Met793 |
| DNA Minor Groove | -8.7 | Van der Waals with base pairs |
What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Batch vs. Flow Chemistry : Transitioning from batch reactors to continuous flow systems improves reproducibility .
- Purification at Scale : Replace column chromatography with crystallization (solvent: antisolvent ratios optimized).
- Toxicity Profiling : Ames test and hERG channel screening to meet FDA guidelines for IND submission .
Q. Scalability Table :
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Yield | 65% | 58% |
| Purity | 95% | 92% |
| Time per Batch | 48 h | 72 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
